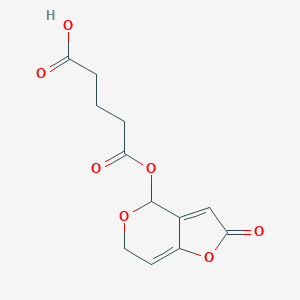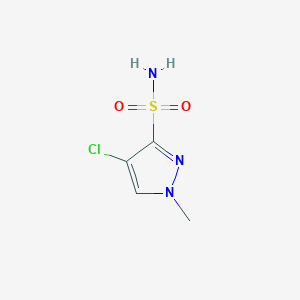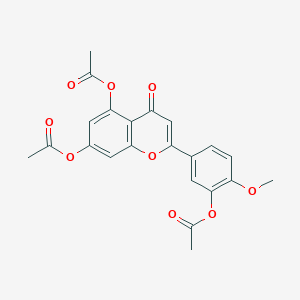![molecular formula C20H26N4O2S4 B130269 1,4-Bis[3-(2-pyridyldithio)propionamido]butane CAS No. 141647-62-3](/img/structure/B130269.png)
1,4-Bis[3-(2-pyridyldithio)propionamido]butane
Descripción general
Descripción
1,4-Bis[3-(2-pyridyldithio)propionamido]butane, also known as DPDPB, is a compound with the empirical formula C20H26N4O2S4 and a molecular weight of 482.71 . It is commonly used in biochemical research for protein structural analysis, protein modification, proteomics, and as a homobifunctional cross-linking reagent .
Synthesis Analysis
The synthesis of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecule consists of a butane molecule where the 1st and 4th carbons are each connected to two 3-(2-pyridyldithio)propionamide groups . The SMILES string representation of the molecule isO=C(CCSSc1ccccn1)NCCCCNC(=O)CCSSc2ccccn2 . Chemical Reactions Analysis
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a reagent for protein-protein cross-linking via cysteine crosslinking . It is reactive towards sulfhydryls .Aplicaciones Científicas De Investigación
Protein Structural Analysis
DPDPB is commonly used in protein structural analysis . It helps researchers understand the three-dimensional structure of proteins, which is crucial for determining their functions and for drug design.
Protein Modification
This compound plays a significant role in protein modification . It allows scientists to alter proteins and study the effects of these modifications on protein function and interactions.
Proteomics
DPDPB is used in the field of proteomics , which is the large-scale study of proteins. It aids in the identification and quantification of proteins, the determination of their interactions, and the study of their function and structure.
Homobifunctional Cross-linking
This compound is a homobifunctional cross-linking reagent . It is used to link two identical or similar molecules together, which is useful in various biological and chemical research applications.
Biochemical Cross-linking Reactions
DPDPB is often used in biochemical cross-linking reactions . These reactions are useful for studying the interactions between various biomolecules.
Connector in Biological Molecules
This compound is used as a connector in biological molecules . It helps in exploring the interactions between biological molecules or manipulating their structures.
Safety and Hazards
Propiedades
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUAKWNHKQBPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400512 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
CAS RN |
141647-62-3 | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of DPDPB in the development of hyaluronic acid-based nanogels for drug delivery?
A1: DPDPB acts as a crosslinking agent in the formation of hyaluronic acid nanogels. [] The thiol groups present in the modified hyaluronic acid conjugate react with DPDPB, forming disulfide bonds. This crosslinking process results in a more stable nanogel structure, preventing premature drug release and potentially enhancing its stability in biological environments. []
Q2: How does the use of DPDPB as a crosslinker impact the drug loading efficiency of hyaluronic acid nanogels?
A2: The research demonstrates that hyaluronic acid nanogels crosslinked with DPDPB exhibit higher drug loading efficiency compared to their non-crosslinked counterparts. [] This improvement is likely due to the more robust and defined structure imparted by the crosslinking, allowing for better encapsulation and retention of hydrophobic drugs like curcumin and simvastatin within the nanogel matrix. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)









